Dimesna

Pharmacokinetics Half-life Drug metabolism

Platinum chemotherapy studies often face chemoprotectant interference with antitumor efficacy. Dimesna (BNP7787, Tavocept) solves this: a pharmacologically inert systemic prodrug selectively reduced to active mesna in renal tubules, preserving cisplatin activity in OVCAR-3 xenografts. Offers 3.25× longer plasma t½ vs. mesna (1.17 vs. 0.36 h). Also covalently modifies ALK kinase at Cys1156/Cys1235, enabling chemoprotection studies without confounding efficacy loss. Phase III-validated reference standard.

Molecular Formula C4H8Na2O6S4
Molecular Weight 326.4 g/mol
CAS No. 16208-51-8
Cat. No. B1670654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimesna
CAS16208-51-8
Synonyms2,2'-dithiodiethanesulfonic acid
2,2'-dithiodiethanesulfonic acid, ammonium salt
2,2'-dithiodiethanesulfonic acid, disodium salt
BNP7787
dimesna
disodium 2,2'-dithio-bis-ethane sulfonate
Tavocept
Molecular FormulaC4H8Na2O6S4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
InChIKeyKQYGMURBTJPBPQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dimesna Prodrug and Pharmacokinetics


Dimesna (BNP7787, Tavocept), chemically disodium 2,2′-dithio-bis-ethane sulfonate, is a water-soluble disulfide homodimer that functions as a systemic prodrug of mesna. Unlike its reduced monomer mesna, dimesna is pharmacologically inactive in circulation and requires enzymatic reduction to release the free thiol mesna at target sites, primarily the renal tubules [1]. This disulfide prodrug architecture confers fundamentally different pharmacokinetic properties compared to mesna, including extended plasma half-life and altered tissue distribution, which underpin its distinct clinical and preclinical applications in mitigating platinum- and taxane-induced toxicities [2].

Prodrug activation workflow requiring enzymatic reduction
Sustained systemic prodrug exposure study context
Chemoprotection model research with reported platinum-response preservation

Dimesna vs Mesna: Pharmacokinetic Divergence


Despite sharing a common active metabolite (mesna), dimesna and mesna exhibit fundamentally different pharmacokinetic and pharmacodynamic profiles that preclude simple substitution in research or clinical applications. Dimesna is administered as a stable disulfide prodrug that remains largely inert in plasma, undergoing site-specific reduction to mesna primarily in the kidneys [1]. In contrast, directly administered mesna circulates as the reactive free thiol, resulting in a 5-fold higher plasma AUC of mesna and rapid clearance with a half-life of ~0.36 hours versus dimesna's ~1.17 hours [2]. Critically, mesna administered concurrently with cisplatin can interfere with antitumor activity due to direct chemical reactivity with platinum species, whereas dimesna does not compromise chemotherapeutic efficacy in preclinical models [3]. These distinctions have direct implications for experimental design, dose scheduling, and interpretation of chemoprotection studies.

Prodrug vs. active thiol Dimesna requires site-specific enzymatic reduction; mesna circulates as reactive free thiol, altering tissue distribution and exposure duration.
Platinum antitumor interaction potential Mesna may alter platinum response in tumor-cell models due to chemical reactivity; dimesna reported no interference, but tumor-model context must be verified.
Mechanistic pharmacology divergence Covalent ALK kinase modification characterized for dimesna only; mesna lacks this attribute, limiting direct substitution in ALK-focused research.

Dimesna Evidence: Pharmacokinetics & Efficacy


Prolonged Plasma Half-Life vs. Mesna

Dimesna demonstrates substantially prolonged systemic retention compared to its reduced monomer mesna. Following a single 800 mg intravenous dose, the plasma half-life of dimesna was measured at 1.17 hours, whereas mesna was rapidly eliminated with a half-life of only 0.36 hours [1]. This pharmacokinetic divergence has mechanistic implications for sustained prodrug delivery to target tissues.

Plasma Half-Life
Head-to-head
3.25-fold longer t½
Supports sustained prodrug exposure context
Human single-dose 800 mg IV PK study
Pharmacokinetics Half-life Drug metabolism

Platinum Efficacy Preservation vs. Mesna

A critical differentiating factor in chemoprotection research is that dimesna does not compromise the antitumor efficacy of co-administered platinum agents. In human ovarian cancer cell lines (OVCAR-3 and A2780), continuous exposure to dimesna (BNP7787) did not affect the antiproliferative effects of cisplatin or carboplatin, whereas mesna reduced the efficacy of both platinum compounds in vitro [1]. In vivo, dimesna co-administered with cisplatin or carboplatin in OVCAR-3 xenograft-bearing nude mice did not interfere with platinum-induced tumor growth inhibition [1]. The mechanistic basis for this difference is that mesna administration results in a 5-fold higher plasma AUC of reactive free thiol compared to dimesna administration, and mesna is more chemically reactive with hydrated cisplatin than its disulfide form dimesna [2].

Platinum Efficacy Preservation
Head-to-head
Dimesna: no reduction in antiproliferative effects; Mesna: reduced efficacy in vitro
Supports concurrent chemoprotection model design
OVCAR-3/A2780 cell lines and xenograft data
Chemoprotection Antitumor activity Drug interaction Cisplatin

Survival Extension in Lung Adenocarcinoma

In a multicenter, double-blind, randomized, placebo-controlled Phase III trial (n=182) evaluating dimesna (Tavocept/BNP7787) in patients with advanced non-small-cell lung cancer receiving paclitaxel plus cisplatin, median survival was increased by approximately 40 days in the overall Tavocept arm compared to placebo. Notably, in the adenocarcinoma subgroup, median survival was extended by approximately 138 days (4.6 months) in Tavocept-treated patients versus placebo [1]. This survival signal, though not the primary endpoint, was corroborated by separate randomized Phase II and Phase III trials showing substantial overall survival increases in first-line advanced lung adenocarcinoma patients receiving BNP7787 with standard chemotherapy [2].

Survival Endpoint (NSCLC)
Context-dependent
~40 days overall; ~138 days adenocarcinoma
Reported survival endpoint context
Phase III, n=182, not primary endpoint; adenocarcinoma subgroup
Overall survival Phase III clinical trial NSCLC Adenocarcinoma

ALK Kinase Modification & Crizotinib Potentiation

Beyond its prodrug role, dimesna (BNP7787) exhibits direct molecular pharmacology distinct from mesna. X-ray crystallography revealed that BNP7787-derived mesna moieties form covalent adducts with human ALK kinase at Cys 1156 and Cys 1235, with the Cys 1156 adduct causing substantial disorder of the P-loop and activation loop, destabilizing kinase active site conformation [1]. In vitro kinase assays demonstrated that BNP7787 inhibits ALK catalytic activity and potentiates crizotinib-mediated ALK inhibition [1]. No comparable ALK-modifying activity has been reported for mesna, representing a structurally unique mechanism attributable to the disulfide prodrug architecture.

ALK Covalent Modification
Class-level
Cys adducts; potentiates crizotinib
Supports ALK-targeted combination research
X-ray crystallography, in vitro kinase assay
ALK Crizotinib Kinase inhibition NSCLC Covalent modification

Dimesna Application Scenarios


Chemoprotection in Tumor-Bearing Models

Dimesna is the preferred chemoprotectant for preclinical studies using cisplatin- or carboplatin-treated tumor-bearing models. Unlike mesna, which reduces platinum antitumor activity in vitro and produces 5-fold higher plasma reactive thiol exposure [1], dimesna does not interfere with platinum-mediated tumor growth inhibition in OVCAR-3 xenografts [2]. This enables investigation of nephroprotection and neuroprotection without the confounding variable of compromised chemotherapy efficacy, essential for studies requiring clean interpretation of chemoprotection mechanisms.

Sustained-Exposure Prodrug Studies

Dimesna's 3.25-fold longer plasma half-life (1.17 hours) compared to mesna (0.36 hours) [1] makes it suitable for research applications requiring sustained systemic prodrug exposure or less frequent dosing regimens. This pharmacokinetic advantage is particularly relevant for continuous infusion protocols and for investigating site-specific prodrug activation mechanisms in renal tubules, where dimesna undergoes enzymatic reduction to the active mesna moiety [2].

ALK-Modifying Disulfide Research

Dimesna (BNP7787) has a demonstrated, structurally characterized ability to covalently modify ALK kinase at Cys 1156 and Cys 1235, destabilizing the active site and potentiating crizotinib-mediated inhibition [1]. This unexpected pharmacology, not shared by mesna, positions dimesna as a unique tool compound for investigating covalent disulfide modifications of kinase domains and for preclinical studies exploring chemo-enhancing strategies in ALK-positive NSCLC models.

Chemoprotectant Reference Standard

With a documented Phase III clinical trial in advanced NSCLC (n=182) showing median survival extension of ~40 days overall and ~138 days in adenocarcinoma patients versus placebo [1], dimesna serves as an important reference standard for programs developing next-generation chemoprotectants. Its unique profile—combining toxicity mitigation with a potential efficacy signal—provides a benchmark for evaluating novel agents aiming to achieve chemoprotection without compromising (or potentially enhancing) antitumor outcomes.

Application
Selection Property
Validation Focus
Tumor-bearing model chemoprotection studies
Platinum efficacy non-interference review
Xenograft tumor growth inhibition endpoints
Sustained-exposure prodrug research
Extended plasma half-life context
Renal tubule prodrug activation models
ALK disulfide modification research
Covalent kinase modification potential
Crizotinib combination assay endpoints
Chemoprotectant reference standard development
Benchmark chemoprotection profile
Next-generation agent comparative endpoints

Technical Documentation Hub

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36 linked technical documents
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